molecular formula C16H27BN2O4S B15234991 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester

3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester

Cat. No.: B15234991
M. Wt: 354.3 g/mol
InChI Key: IKDAPNDODKWQKX-UHFFFAOYSA-N
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Description

3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. Boronic esters are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The process can be carried out under mild conditions, making it efficient and scalable . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is typically conducted at room temperature.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with reactions often conducted at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways involving boron, influencing cellular processes and potentially leading to therapeutic effects .

Properties

Molecular Formula

C16H27BN2O4S

Molecular Weight

354.3 g/mol

IUPAC Name

2-(dimethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-8-7-9-14(12-13)18-24(20,21)11-10-19(5)6/h7-9,12,18H,10-11H2,1-6H3

InChI Key

IKDAPNDODKWQKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(C)C

Origin of Product

United States

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